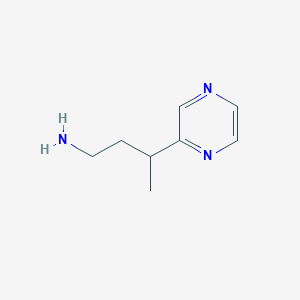
alpha,alpha-Dimethyl-2-quinoxalineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-(quinoxalin-2-yl)propanoic acid is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds that have a fused benzene and pyrazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(quinoxalin-2-yl)propanoic acid typically involves the condensation of 2-methylpropanoic acid with quinoxaline derivatives. One common method involves the use of a phosphate-based heterogeneous catalyst, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate, under reflux conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-methyl-2-(quinoxalin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-methyl-2-(quinoxalin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
科学的研究の応用
2-methyl-2-(quinoxalin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Quinoxaline derivatives are being investigated for their potential use in treating infectious diseases, cancer, and neurological disorders.
作用機序
The mechanism of action of 2-methyl-2-(quinoxalin-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The quinoxaline ring structure allows the compound to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .
類似化合物との比較
Similar Compounds
- Quinoxaline-2-carboxylic acid
- Dihydroquinoxaline derivatives
- Substituted quinoxaline compounds
Uniqueness
2-methyl-2-(quinoxalin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the propanoic acid moiety enhances its stability and reactivity compared to other quinoxaline derivatives .
特性
CAS番号 |
1057395-85-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
2-methyl-2-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-12(2,11(15)16)10-7-13-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3,(H,15,16) |
InChIキー |
DKQIQVWPNVRYTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC2=CC=CC=C2N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


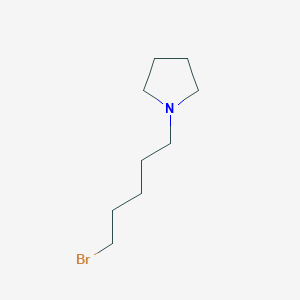
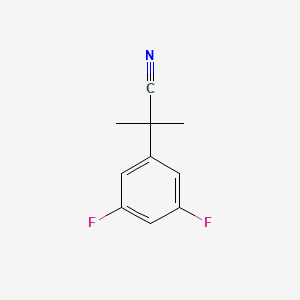
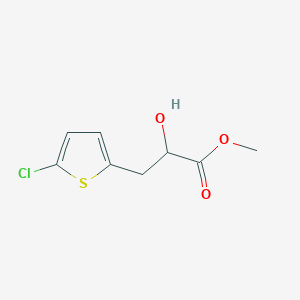
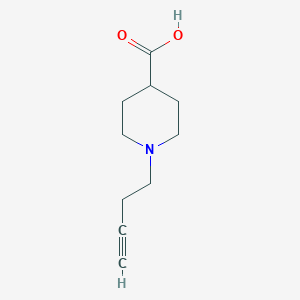
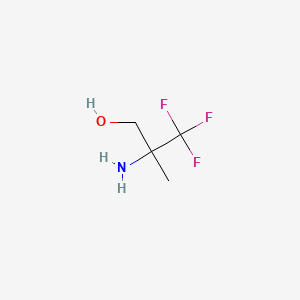
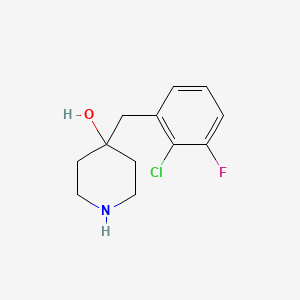
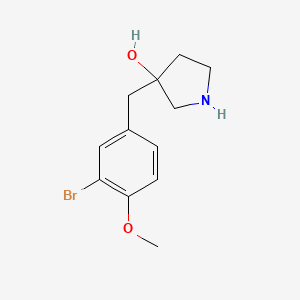
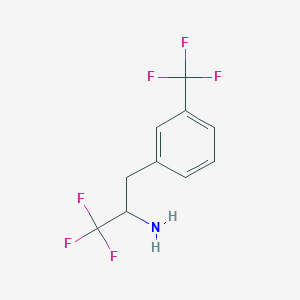
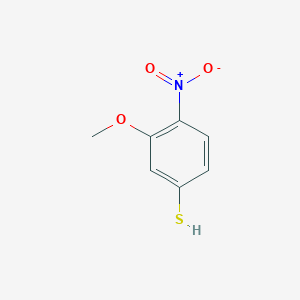

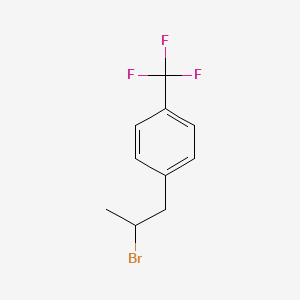
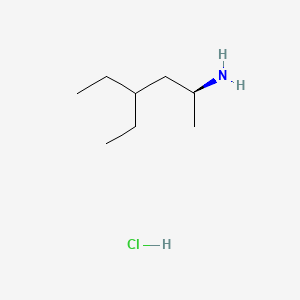
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
